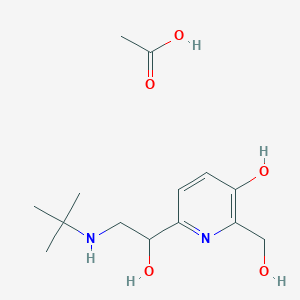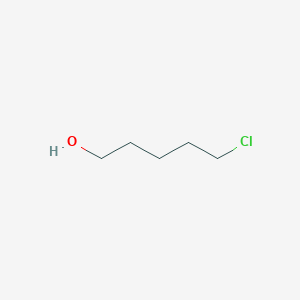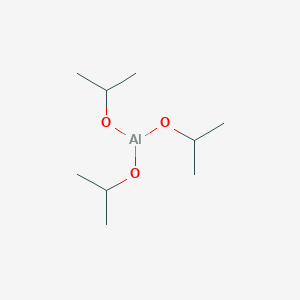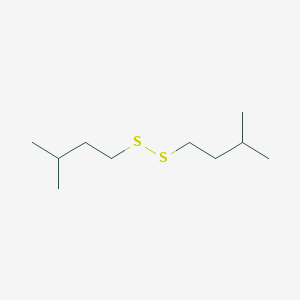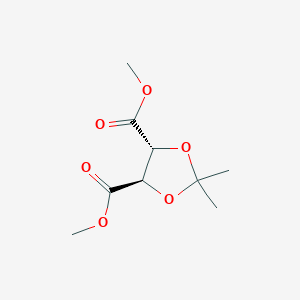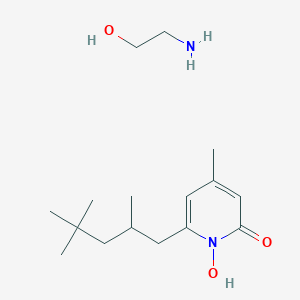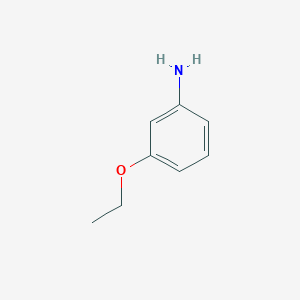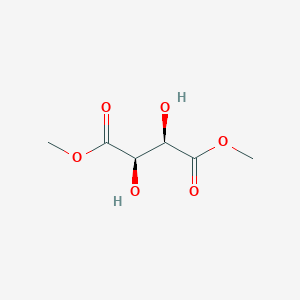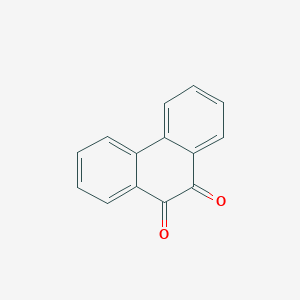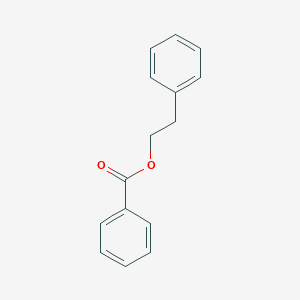
硬脂酸硬脂酯
概述
描述
Stearyl stearate, also known as stearic acid stearyl ester, is a fatty acid ester with the chemical formula CH₃(CH₂)₁₆COO(CH₂)₁₇CH₃. It is a waxy solid that is commonly used in cosmetics and personal care products due to its emollient properties. Stearyl stearate is known for its ability to provide a smooth, soft feel to the skin and is often used in formulations to enhance the texture and spreadability of products .
科学研究应用
Stearyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a model compound for studying phase transitions and crystallization processes.
Medicine: Incorporated into pharmaceutical formulations to enhance the stability and bioavailability of active pharmaceutical ingredients.
Industry: Widely used in the cosmetics and personal care industry as an emollient and thickening agent.
作用机制
Stearyl stearate is a fatty acid ester that is used in various applications, including as a substrate film in the preparation of reaction mechanisms . It is an excellent model system for studying phase transitions and crystallization .
Mode of Action
Stearyl stearate is a fatty acid ester that is used as a substrate film in the preparation of reaction mechanisms .
Biochemical Pathways
It can be metabolized by esterases in the body to stearyl alcohol and stearic acid .
Pharmacokinetics
It is likely metabolized by esterases in the body to stearyl alcohol and stearic acid .
Result of Action
It can influence the physical properties of formulations in which it is included, such as cosmetics .
Action Environment
The action of stearyl stearate can be influenced by environmental factors such as temperature and pH. For example, its solubility and stability can be affected by these factors .
生化分析
Biochemical Properties
Stearyl stearate is a product of the esterification of stearic acid and stearyl alcohol . It is a poor substrate for triglyceride (TG) synthesis compared to other saturated fats . It interacts with enzymes such as stearoyl-CoA desaturase (SCD1), which catalyzes the conversion of stearate to oleate . This interaction plays a crucial role in lipid metabolism and potentially in the treatment of obesity and related disorders .
Cellular Effects
Stearyl stearate influences cell function by affecting lipid composition and metabolism. It has been shown to suppress the growth and proliferation of cancer cells in animal models . The increase in expression and activity of SCD1, which stearyl stearate interacts with, has been associated with cancer aggressiveness and poor prognosis .
Molecular Mechanism
Stearyl stearate exerts its effects at the molecular level through its interactions with biomolecules. It is metabolized by esterases in the body to stearyl alcohol and stearic acid . The conversion of stearate to oleate by SCD1, a process in which stearyl stearate is involved, is key in lipid metabolism .
Temporal Effects in Laboratory Settings
It is known that stearyl stearate is a stable compound
Dosage Effects in Animal Models
It is known that the lack of SCD1, which stearyl stearate interacts with, significantly improves the function of the left ventricle in leptin-deficient mice .
Metabolic Pathways
Stearyl stearate is involved in lipid metabolism pathways. It is a substrate for the enzyme stearoyl-CoA desaturase, which catalyzes the conversion of stearate to oleate . This process is crucial in lipid metabolism and potentially in the treatment of obesity and related disorders .
Transport and Distribution
It is known that stearyl stearate is a lipid-soluble compound , suggesting that it may be transported and distributed within cells and tissues via lipid transport mechanisms.
Subcellular Localization
It is known that the Δ7-sterol-C5-desaturase (STE1), which is involved in the same metabolic pathway as stearyl stearate, displays a dual localization in the endoplasmic reticulum and lipid particles in Arabidopsis . This suggests that stearyl stearate may also have a similar subcellular localization.
准备方法
Synthetic Routes and Reaction Conditions: Stearyl stearate is typically synthesized through the esterification reaction between stearic acid and stearyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain pure stearyl stearate .
Industrial Production Methods: In industrial settings, stearyl stearate is produced on a larger scale using similar esterification processes. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The use of high-purity stearic acid and stearyl alcohol is essential to achieve a high yield of the desired ester. The final product is subjected to rigorous quality control measures to ensure its suitability for use in various applications .
化学反应分析
Types of Reactions: Stearyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearic acid and stearyl alcohol. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), elevated temperature.
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), elevated temperature.
Major Products Formed:
Hydrolysis: Stearic acid, stearyl alcohol.
Transesterification: Various esters depending on the alcohol used.
相似化合物的比较
Stearyl stearate is part of a family of stearyl alkanoates, which include compounds such as stearyl palmitate, stearyl behenate, and stearyl caprylate. These compounds share similar chemical structures and properties but differ in the length of the fatty acid chain. For example:
Stearyl palmitate: Ester of stearyl alcohol and palmitic acid.
Stearyl behenate: Ester of stearyl alcohol and behenic acid.
Stearyl caprylate: Ester of stearyl alcohol and caprylic acid.
Uniqueness of Stearyl Stearate: Stearyl stearate is unique due to its specific combination of stearic acid and stearyl alcohol, which provides it with distinct physical and chemical properties. Its high melting point and waxy texture make it particularly suitable for use in solid formulations and as a thickening agent in various products .
属性
IUPAC Name |
octadecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBWPOSQERPBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062639 | |
| Record name | Stearyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | Octadecanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2778-96-3 | |
| Record name | Stearyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2778-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoyic acid, octadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002778963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WX2EGD0DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


